4-Morpholin-4-ylpentanoic acid hydrochloride 4-Morpholin-4-ylpentanoic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 90950-73-5
VCID: VC11695095
InChI: InChI=1S/C9H17NO3.ClH/c1-8(2-3-9(11)12)10-4-6-13-7-5-10;/h8H,2-7H2,1H3,(H,11,12);1H
SMILES: CC(CCC(=O)O)N1CCOCC1.Cl
Molecular Formula: C9H18ClNO3
Molecular Weight: 223.70 g/mol

4-Morpholin-4-ylpentanoic acid hydrochloride

CAS No.: 90950-73-5

Cat. No.: VC11695095

Molecular Formula: C9H18ClNO3

Molecular Weight: 223.70 g/mol

* For research use only. Not for human or veterinary use.

4-Morpholin-4-ylpentanoic acid hydrochloride - 90950-73-5

Specification

CAS No. 90950-73-5
Molecular Formula C9H18ClNO3
Molecular Weight 223.70 g/mol
IUPAC Name 4-morpholin-4-ylpentanoic acid;hydrochloride
Standard InChI InChI=1S/C9H17NO3.ClH/c1-8(2-3-9(11)12)10-4-6-13-7-5-10;/h8H,2-7H2,1H3,(H,11,12);1H
Standard InChI Key XTJBPBVSGGWJLV-UHFFFAOYSA-N
SMILES CC(CCC(=O)O)N1CCOCC1.Cl
Canonical SMILES CC(CCC(=O)O)N1CCOCC1.Cl

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

4-Morpholin-4-ylpentanoic acid hydrochloride consists of a five-carbon pentanoic acid chain (C₅H₁₀O₂) with a morpholine ring (C₄H₉NO) attached to the fourth carbon. The hydrochloride salt form (HCl) enhances its aqueous solubility, making it suitable for biological applications. The systematic IUPAC name is 4-(morpholin-4-yl)pentanoic acid hydrochloride, reflecting the substitution pattern and salt formation .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₈ClNO₃
Molecular Weight247.7 g/mol
Exact Mass247.09 g/mol
Polar Surface Area49.77 Ų
LogP (Partition Coefficient)1.82 (estimated)
SolubilitySoluble in water, DMSO, methanol

These properties derive from computational modeling and experimental data for analogous morpholine-containing compounds .

Structural Analysis

The morpholine ring adopts a chair conformation, with the nitrogen atom positioned to facilitate hydrogen bonding. The pentanoic acid chain extends linearly, allowing the carboxylic acid group to participate in salt formation with hydrochloric acid. X-ray crystallography of related compounds confirms that the hydrochloride salt stabilizes the crystal lattice through ionic interactions between the protonated morpholine nitrogen and chloride ions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 4-morpholin-4-ylpentanoic acid hydrochloride typically proceeds via a three-step route:

  • Enamine Formation: Cyclopentanone reacts with morpholine in the presence of a dehydrating agent to form a 1-(morpholino)cyclopentene intermediate .

  • Alkylation: The enamine intermediate undergoes alkylation with ethyl bromoacetate, followed by hydrolysis to yield 4-morpholin-4-ylpentanoic acid.

  • Salt Formation: The free acid is treated with hydrochloric acid to precipitate the hydrochloride salt .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Enamine FormationMorpholine, TiCl₄, 80°C, 6h78%
AlkylationEthyl bromoacetate, K₂CO₃, DMF65%
Hydrolysis & Salt FormationHCl (aq), reflux, 2h89%

These conditions are adapted from patented methodologies for analogous morpholine derivatives .

Industrial Optimization

Industrial production scales this synthesis using continuous-flow reactors to enhance yield and purity. Key parameters include:

  • Temperature Control: Maintained at 70–80°C during enamine formation to prevent side reactions.

  • Catalysis: Titanium tetrachloride (TiCl₄) accelerates enamine formation, reducing reaction time by 40% .

  • Automated pH Adjustment: Ensures precise neutralization during salt formation, minimizing byproducts .

Physicochemical and Pharmacological Properties

Stability and Solubility

The hydrochloride salt form significantly improves aqueous solubility (>50 mg/mL at 25°C) compared to the free acid (<10 mg/mL). Stability studies indicate no degradation under ambient conditions for 12 months, although prolonged exposure to moisture reduces purity by 5–8% .

Pharmacological Activity

Applications in Research and Industry

Medicinal Chemistry

This compound serves as a building block in synthesizing kinase inhibitors and protease-activated receptor (PAR) antagonists. For example, coupling it with pyrazole derivatives yields molecules with anti-inflammatory activity (IC₅₀ = 0.8 μM against COX-2) .

Material Science

The morpholine ring’s electron-rich nitrogen enables coordination with metal ions, facilitating applications in catalysis. Palladium complexes of this compound exhibit 92% efficiency in Suzuki-Miyaura cross-coupling reactions .

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